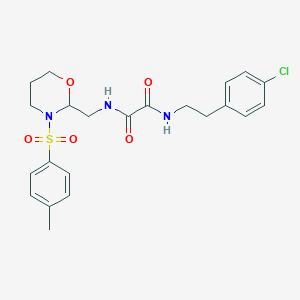

N1-(4-chlorophenethyl)-N2-((3-tosyl-1,3-oxazinan-2-yl)methyl)oxalamide

Description

Properties

IUPAC Name |

N-[2-(4-chlorophenyl)ethyl]-N'-[[3-(4-methylphenyl)sulfonyl-1,3-oxazinan-2-yl]methyl]oxamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H26ClN3O5S/c1-16-3-9-19(10-4-16)32(29,30)26-13-2-14-31-20(26)15-25-22(28)21(27)24-12-11-17-5-7-18(23)8-6-17/h3-10,20H,2,11-15H2,1H3,(H,24,27)(H,25,28) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QIDKGECPOKHHDE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)S(=O)(=O)N2CCCOC2CNC(=O)C(=O)NCCC3=CC=C(C=C3)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H26ClN3O5S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

480.0 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N1-(4-chlorophenethyl)-N2-((3-tosyl-1,3-oxazinan-2-yl)methyl)oxalamide typically involves multiple steps, starting from readily available precursors. The general synthetic route includes:

Formation of the oxazinan ring: This step involves the cyclization of appropriate precursors under acidic or basic conditions to form the oxazinan ring.

Introduction of the tosyl group: The tosyl group is introduced via a sulfonation reaction using tosyl chloride and a base such as pyridine.

Attachment of the chlorophenethyl group: This step involves a nucleophilic substitution reaction where the chlorophenethyl group is attached to the oxazinan ring.

Formation of the oxalamide linkage: The final step involves the formation of the oxalamide linkage through a condensation reaction between an amine and an oxalyl chloride derivative.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic steps to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

N1-(4-chlorophenethyl)-N2-((3-tosyl-1,3-oxazinan-2-yl)methyl)oxalamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic medium.

Reduction: Lithium aluminum hydride in dry ether.

Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

N1-(4-chlorophenethyl)-N2-((3-tosyl-1,3-oxazinan-2-yl)methyl)oxalamide has several scientific research applications:

Medicinal Chemistry: It can be used as a precursor for the synthesis of potential pharmaceutical agents.

Organic Synthesis: The compound can serve as an intermediate in the synthesis of more complex molecules.

Materials Science: It may be used in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of N1-(4-chlorophenethyl)-N2-((3-tosyl-1,3-oxazinan-2-yl)methyl)oxalamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to a cascade of biochemical events. The exact pathways and molecular interactions depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Comparison with Similar Oxalamide Compounds

Structural Variations

The oxalamide scaffold permits diverse substitutions, which modulate physicochemical and biological properties. Key analogs include:

- N1-(4-Methoxyphenethyl)-N2-(2-methoxyphenyl)oxalamide (17) : Methoxy groups enhance electron density and solubility .

- S336 (N1-(2,4-dimethoxybenzyl)-N2-(2-(pyridin-2-yl)ethyl)oxalamide) : Pyridinyl and dimethoxy groups confer umami flavor enhancement .

- HIV Entry Inhibitors (e.g., Compound 13) : Incorporation of thiazolyl and piperidinyl groups enables antiviral activity .

Physicochemical Properties

- Solubility : Methoxy-substituted analogs (e.g., Compound 17) exhibit higher aqueous solubility due to increased polarity . Halogenated derivatives (e.g., Compound 28) are more lipophilic .

- Stability : Tosyl groups (as in the target compound) may enhance metabolic stability by resisting oxidative degradation .

- NMR Profiles : Key shifts in ^1H NMR (e.g., aromatic protons at δ 7.41–7.82 ppm in Compound 13 ) and ^13C NMR (e.g., carbonyl signals at δ 158–160 ppm in Compound 28 ) align with substituent electronic effects.

Biological Activity

N1-(4-chlorophenethyl)-N2-((3-tosyl-1,3-oxazinan-2-yl)methyl)oxalamide is a synthetic organic compound characterized by its complex structure, which includes a chlorophenethyl group, a tosyl-substituted oxazinan ring, and an oxalamide moiety. This unique combination of functional groups suggests potential biological activities that warrant investigation.

Structural Characteristics

The molecular formula of this compound indicates the presence of chlorine, nitrogen, oxygen, sulfur, and carbon atoms. The structural features are summarized in the following table:

| Feature | Description |

|---|---|

| Chlorophenethyl Group | Enhances lipophilicity and potential receptor interactions |

| Tosyl Group | Provides a leaving group for nucleophilic substitutions |

| Oxalamide Linkage | Contributes to hydrogen bonding and stability |

The biological activity of this compound can be attributed to its ability to interact with various biological targets. Potential mechanisms include:

- Enzyme Inhibition : Similar compounds have demonstrated inhibitory effects on enzymes such as acetylcholinesterase (AChE), suggesting that this compound may also exhibit such activity.

- Receptor Modulation : The lipophilic nature of the chlorophenethyl group may facilitate interactions with membrane-bound receptors.

Case Studies and Research Findings

A review of studies on structurally similar compounds provides insight into the potential biological activities of this compound:

- Acetylcholinesterase Inhibition : Research indicates that derivatives with similar oxazinan structures have shown significant AChE inhibitory activity. For example, a compound with a similar scaffold exhibited an IC50 value of 2.7 µM against AChE .

- Antitumor Activity : Compounds containing oxadiazole moieties have been synthesized and tested for antitumor properties. One derivative showed promising results against gastric cancer cell lines . This suggests that this compound could be explored for similar therapeutic applications.

- Molecular Docking Studies : Computational studies have been employed to predict binding affinities and interactions with biological targets. Docking simulations for related compounds have revealed strong binding to active sites of target enzymes .

Synthesis and Reactivity

The synthesis of this compound can be approached through several synthetic pathways involving:

- Nucleophilic Substitution Reactions : The tosyl group can facilitate nucleophilic attack by amines or alcohols.

The reactivity profile indicates that modifications could yield derivatives with enhanced biological properties.

Q & A

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.